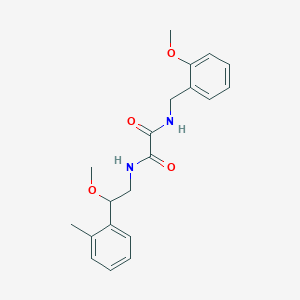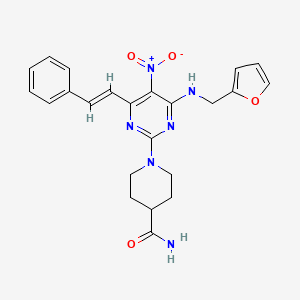
(E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amplification of Phleomycin
- The compound has been studied for its potential to amplify the effects of phleomycin, a glycopeptide antibiotic, against bacterial strains such as Escherichia coli. This application highlights its potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Synthesis of Pyrimidine Derivatives
- It serves as a precursor in the synthesis of various pyrimidine derivatives. These derivatives are vital in medicinal chemistry and drug design, particularly in the development of compounds with potential therapeutic applications (Becher, 1975).
Anticancer Activity
- Some derivatives of this compound have been evaluated for their anticancer properties. For instance, piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have shown promising activity against various cancer cell lines (Kumar et al., 2013).
Analytical and Spectral Studies
- The compound has been involved in the synthesis and characterization of organic ligands containing furan rings. These ligands have applications in analytical chemistry, particularly in the study of their chelating properties and antimicrobial activities (Patel, 2020).
Neuroprotection Research
- Derivatives of this compound have been synthesized and tested for their potential in neuroprotection, particularly for anti-anoxic and anti-lipid peroxidation activities. This suggests its application in neurological research and the development of treatments for neurodegenerative diseases (Kuno et al., 1992).
Antimicrobial Research
- It has been investigated in the context of developing new antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, indicating its potential in combating multidrug-resistant microorganisms (Castelli et al., 1979).
PET Imaging in Neuroinflammation
- Derivatives of this compound have been used in PET imaging to target CSF1R, a microglia-specific marker. This application is significant in neuroinflammation studies, contributing to the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).
properties
IUPAC Name |
1-[4-(furan-2-ylmethylamino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-21(30)17-10-12-28(13-11-17)23-26-19(9-8-16-5-2-1-3-6-16)20(29(31)32)22(27-23)25-15-18-7-4-14-33-18/h1-9,14,17H,10-13,15H2,(H2,24,30)(H,25,26,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGHXNDFLJDBNT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

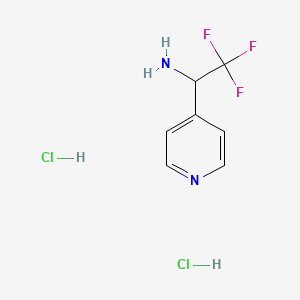
![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)
![8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2666931.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2666932.png)
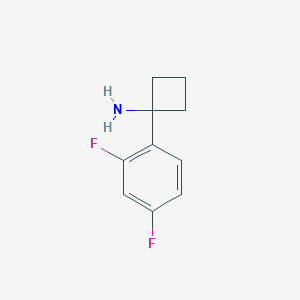
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2666935.png)
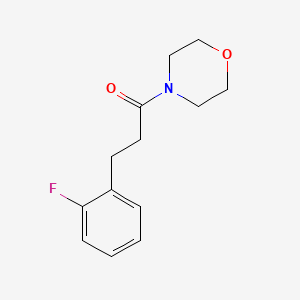
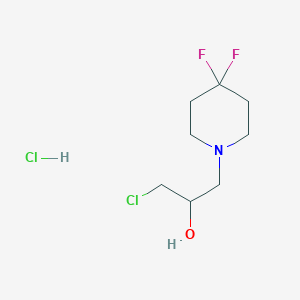

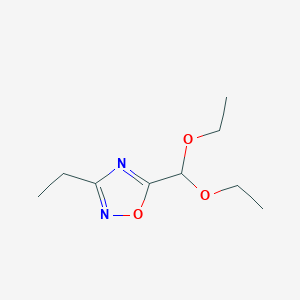
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)

